molecular formula C9H14O4 B1267311 3-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS No. 25090-39-5

3-(Methoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B1267311
CAS No.: 25090-39-5
M. Wt: 186.2 g/mol
InChI Key: PODOUIALODEQFA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C₉H₁₄O₄. It is a derivative of cyclohexane, featuring both a methoxycarbonyl group and a carboxylic acid group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexane-1,3-dicarboxylic acid. One common method is the reaction of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxycarbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3-(Methoxycarbonyl)cyclohexanecarboxylic acid serves primarily as a pharmaceutical intermediate . Its derivatives are explored for potential therapeutic effects, particularly in the treatment of various diseases.

Neuroprotective Agents

Recent studies have highlighted the potential of compounds related to this compound in developing neuroprotective agents. For instance, research involving derivatives of minoxidil demonstrated their ability to alleviate neurotoxicity induced by paclitaxel, a common chemotherapeutic agent. The study utilized an in vitro neurite outgrowth assay on cortical neurons, indicating that certain analogues could significantly mitigate the adverse effects associated with chemotherapy .

Synthetic Applications

This compound is also utilized in organic synthesis as a building block for more complex molecules. The synthesis typically involves:

  • Starting Material : Dimethyl 1,3-cyclohexanedicarboxylate.
  • Reagents : Sodium hydroxide and methanol.
  • Procedure :
    • A solution of dimethyl 1,3-cyclohexanedicarboxylate is treated with sodium hydroxide in methanol.
    • The reaction mixture is stirred at controlled temperatures, followed by extraction and purification steps to yield this compound .

Case Study 1: Synthesis and Characterization

In a detailed synthetic procedure, researchers reported the successful synthesis of this compound with a yield of approximately 57%. The characterization was performed using NMR spectroscopy, confirming the structure and purity of the compound .

Parameter Value
Yield57%
NMR Spectrumδ ppm: 1.20-2.45 (m), 3.68 (s)
Reaction ConditionsMethanol, NaOH

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study on related compounds indicated a promising therapeutic window, suggesting that modifications of this compound could lead to effective treatments with minimal side effects. The study assessed various dosages and routes of administration, revealing significant efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(Methoxycarbonyl)cyclohexanecarboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the cyclohexane ring.

Biological Activity

3-(Methoxycarbonyl)cyclohexanecarboxylic acid, with the molecular formula C₉H₁₄O₄, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with both a methoxycarbonyl group and a carboxylic acid group. Its unique structural characteristics enable it to participate in various biochemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

PropertyValue
IUPAC Name3-methoxycarbonylcyclohexane-1-carboxylic acid
Molecular FormulaC₉H₁₄O₄
CAS Number25090-39-5

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The carboxylic acid group can form hydrogen bonds, which may enhance binding affinity to target proteins or enzymes. Additionally, the methoxycarbonyl group may facilitate specific interactions that influence biochemical pathways.

Potential Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
  • Receptor Binding : It may bind to specific receptors, modulating physiological responses.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its pharmacological potential.

Pharmacological Applications

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, suggesting its use in treating inflammatory conditions.
  • Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise against various pathogens.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound inhibited enzyme activity by competing with substrate binding sites. This competitive inhibition was quantified using kinetic assays, revealing an IC50 value that suggests moderate potency.

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of the compound resulted in reduced markers of inflammation, supporting its potential as an anti-inflammatory agent. The study utilized histological analysis to assess tissue damage and inflammation levels post-treatment.

Safety Profile

While exploring its biological activity, safety assessments are crucial. The compound is associated with some toxicity concerns:

  • Skin Irritation : Classified as a skin irritant (GHS07).
  • Eye Irritation : Can cause serious eye irritation upon contact.

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, and how do reaction conditions impact stereochemical outcomes?

Methodological Answer:
The compound can be synthesized via esterification of cyclohexanecarboxylic acid derivatives. For example, solvent-free fusion reactions (e.g., combining carboxylic acids with β-amino acids under thermal conditions) have been used to generate structurally related cyclohexane derivatives . Stereochemical control is critical: trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid was synthesized as a pharmaceutical intermediate using stereoselective catalysis, emphasizing the need for precise temperature and catalyst selection to avoid undesired diastereomers . Reaction monitoring via TLC and NMR is recommended to verify intermediate configurations .

Q. Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign peaks to distinguish between cis/trans isomers. For instance, coupling constants in ¹H-NMR can differentiate axial vs. equatorial substituents on the cyclohexane ring .
  • IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1740 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹) functional groups .
  • EI-MS : Monitor molecular ion peaks (e.g., m/z 158.195 for trans-3-methoxy derivatives) and fragmentation patterns to rule out impurities .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:
The methoxycarbonyl group enhances electrophilicity, making the compound a versatile intermediate for amide coupling or ring-opening reactions. For example, trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid was fluorotrifluoromethylated under iron-catalyzed LMCT (Ligand-to-Metal Charge Transfer) conditions, highlighting its role in generating bioactive motifs . Computational modeling (DFT) is advised to predict regioselectivity in such reactions. Contradictions in reactivity between cis and trans isomers should be addressed by comparing steric effects and transition-state geometries .

Q. Advanced: How can isotopic labeling resolve contradictions in proposed biosynthetic pathways for cyclohexanecarboxylic acid derivatives?

Methodological Answer:
Feeding studies with ¹³C- or ²H-labeled shikimic acid in bacterial systems (e.g., Alicyclobacillus acidocaldarius) revealed that cyclohexanecarboxylic acid derivatives form via dehydration and reduction of hydroxycyclohexane intermediates . Discrepancies in pathway proposals (e.g., competing dehydration mechanisms) can be resolved by tracking isotopic incorporation into intermediates using LC-MS/MS. Mutant strain studies further validate enzyme-specific steps .

Q. Basic: What experimental strategies optimize catalytic esterification of cyclohexanecarboxylic acid derivatives?

Methodological Answer:

  • Acid Catalysts : Use p-toluenesulfonic acid (PTSA) for esterification under reflux, ensuring anhydrous conditions to prevent hydrolysis .
  • Solvent Selection : Non-polar solvents (e.g., toluene) improve yields by suppressing side reactions. Solvent-free systems are viable for thermally stable substrates .
  • Workup : Neutralize residual acid with NaHCO₃, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester .

Q. Advanced: How do pH and temperature conditions influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : The compound hydrolyzes in alkaline conditions (pH > 9) due to ester cleavage. Buffered solutions (pH 4–6) at 4°C are optimal for long-term storage .
  • Thermal Degradation : DSC analysis shows decomposition above 150°C. Contradictory reports on thermal stability may arise from impurities; thus, purity must be confirmed via HPLC before stability assays .

Q. Advanced: What role does stereochemistry play in the biological activity of cyclohexanecarboxylic acid derivatives?

Methodological Answer:
Cis isomers often exhibit higher membrane permeability due to reduced polarity, as seen in (1S,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid’s use in prodrug synthesis . Conversely, trans isomers may enhance binding affinity to enzymes (e.g., cyclooxygenase). Molecular docking simulations and comparative IC₅₀ assays across diastereomers are critical for structure-activity relationship (SAR) studies .

Q. Basic: What chromatographic methods are recommended for separating cis/trans isomers of this compound?

Methodological Answer:

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase. Retention times vary significantly due to stereoelectronic effects .
  • GC-MS : Derivatize with BSTFA to improve volatility. Cis isomers typically elute earlier than trans isomers on non-polar columns .

Properties

IUPAC Name

3-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947951
Record name 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-39-5
Record name 1, monomethyl ester
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Record name 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Record name 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 1,3-cyclohexanedicarboxylic acid (10 g, 58 mmol) in MeOH (50 mL) was added conc. H2SO4 (2 mL). Then the mixture was stirred at room temperature for 4 hrs. The mixture was concentrated under reduced pressure, and then partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with brine, dried over Na2SO4, and evaporated to give dimethyl 1,3-cyclohexanedicarboxylate as a colorless oil (11.6 g, yield; quant.). To a solution of dimethyl 1,3-cyclohexanedicarboxylate (11.6 g, 57.9 mmol) in MeOH (58 mL) was added a 1N NaOH solution (58 mL) dropwise over 1 hr at 0° C. The resulting mixture was stirred at 0° C. for 0.5 hrs, and at room temperature for 2 hrs. The mixture was concentrated under reduced pressure, and the residual solution was partitioned between ethyl acetate and water. The aqueous phase was separated, acidified with conc. HCl (15 mL), saturated with NaCl, and then extracted with ethyl acetate. The extract was dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-(methoxycarbonyl)cyclohexanecarboxylic acid as a colorless oil (6.16 g, yield; 57%).
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

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